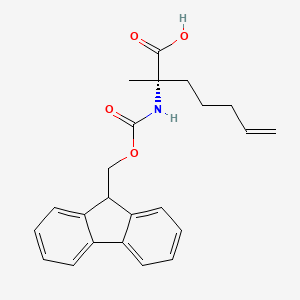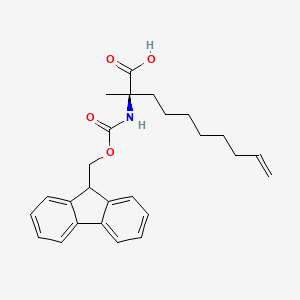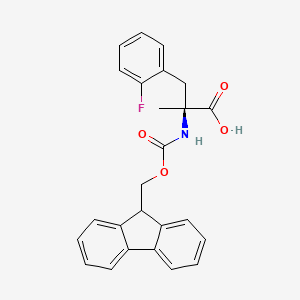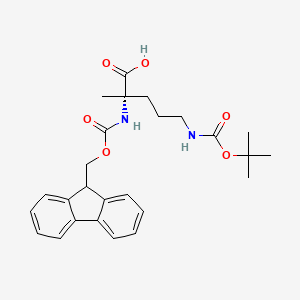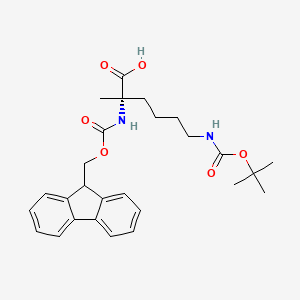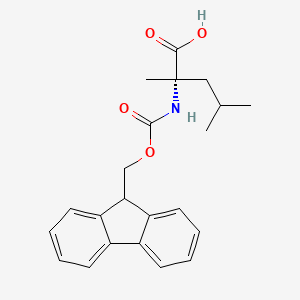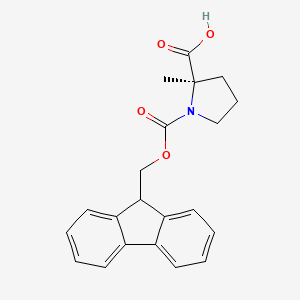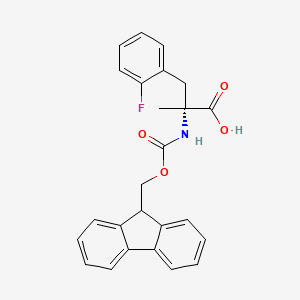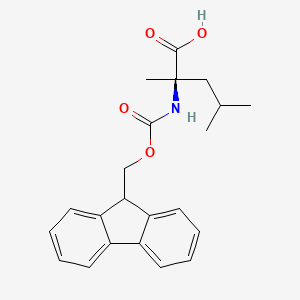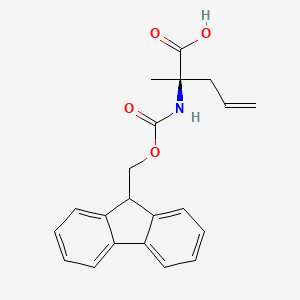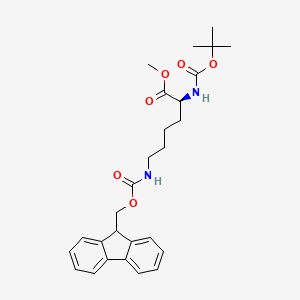
Boc-Lys(Fmoc)-OMe
概要
説明
Boc-Lys(Fmoc)-OMe, also known as N-α-tert-Butyloxycarbonyl-N-ε-9-fluorenylmethyloxycarbonyl-L-lysine methyl ester, is a derivative of lysine, an essential amino acid. This compound is widely used in peptide synthesis due to its dual protection of the lysine side chain and amino group, which allows for selective deprotection and subsequent reactions.
科学的研究の応用
Boc-Lys(Fmoc)-OMe is extensively used in:
Peptide Synthesis: It serves as a building block for the synthesis of peptides and proteins.
Bioconjugation: Used in the preparation of bioconjugates for drug delivery and diagnostic applications.
Medicinal Chemistry: Employed in the design and synthesis of peptide-based drugs.
Material Science: Utilized in the development of novel materials with specific properties.
作用機序
Target of Action
Boc-Lys(Fmoc)-OMe is a derivative of the amino acid lysine, which is used as a reagent in Fmoc solid-phase peptide synthesis . The primary targets of this compound are the peptide sequences that are being synthesized .
Mode of Action
The compound interacts with its targets by coupling with the peptide sequences during the synthesis process . This interaction results in the incorporation of the lysine derivative into the peptide sequence, thereby influencing the properties of the resulting peptide.
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in peptide synthesis. The compound plays a crucial role in the solid-phase synthesis of pentasubstituted dihydroimidazolylbutyl dihydroimidazol-3-ium salts by coupling with p-methylbenzhydrylamine (MBHA) resin .
生化学分析
Biochemical Properties
Boc-Lys(Fmoc)-OMe is primarily used in solid-phase peptide synthesis (SPPS) due to its ability to protect the amino groups of lysine during the synthesis process . The Fmoc group protects the α-amino group, while the Boc group protects the ε-amino group. This dual protection is essential for the selective deprotection and coupling of amino acids, ensuring the correct sequence of the peptide chain.
In biochemical reactions, this compound interacts with various enzymes and proteins involved in peptide synthesis. For instance, it is used in the synthesis of pentasubstituted dihydroimidazolylbutyl dihydroimidazol-3-ium salts by coupling with p-methylbenzhydrylamine (MBHA) resin . Additionally, it is involved in the Fmoc-based peptide synthesis of bis-naphthalene diimide, a threading intercalator .
Cellular Effects
This compound influences various cellular processes, particularly in the context of peptide synthesis. It affects cell function by facilitating the synthesis of peptides that can modulate cell signaling pathways, gene expression, and cellular metabolism. For example, peptides synthesized using this compound can interact with cell surface receptors, influencing signal transduction pathways and altering cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Fmoc group is removed using a base such as piperidine, exposing the α-amino group for coupling reactions . The Boc group is removed using an acid such as trifluoroacetic acid (TFA), exposing the ε-amino group . These deprotection steps are crucial for the stepwise assembly of peptide chains, allowing for the precise synthesis of peptides with desired sequences.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are critical factors influencing its effectiveness in peptide synthesis. The compound is stable under standard storage conditions (2-8°C) but can degrade over time if exposed to moisture or extreme temperatures . Long-term studies have shown that this compound maintains its protective properties, ensuring the integrity of the synthesized peptides .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At optimal dosages, the compound facilitates efficient peptide synthesis without causing adverse effects . At high doses, there may be toxic effects due to the accumulation of deprotected amino groups, which can interfere with normal cellular functions .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. The deprotection of the Fmoc and Boc groups is a key step in these pathways, allowing for the sequential addition of amino acids to the growing peptide chain . Enzymes such as piperidine and TFA play a crucial role in these deprotection steps, ensuring the correct assembly of the peptide .
Transport and Distribution
Within cells, this compound is transported and distributed to specific sites where peptide synthesis occurs. The compound interacts with transporters and binding proteins that facilitate its localization to the endoplasmic reticulum and other organelles involved in protein synthesis . This targeted distribution ensures the efficient synthesis of peptides within the cellular environment .
Subcellular Localization
This compound is localized to specific subcellular compartments, including the endoplasmic reticulum and Golgi apparatus, where peptide synthesis takes place . The presence of targeting signals and post-translational modifications directs the compound to these compartments, ensuring its involvement in the synthesis of peptides .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Lys(Fmoc)-OMe typically involves the following steps:
Protection of the Lysine Amino Group: The lysine amino group is protected using tert-butyloxycarbonyl (Boc) in the presence of a base such as triethylamine.
Protection of the Lysine Side Chain: The ε-amino group of lysine is protected using 9-fluorenylmethyloxycarbonyl (Fmoc) in the presence of a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Esterification: The carboxyl group of lysine is esterified using methanol and a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification: The product is purified using techniques such as crystallization, recrystallization, or chromatography to achieve high purity.
化学反応の分析
Types of Reactions
Boc-Lys(Fmoc)-OMe undergoes several types of reactions:
Deprotection Reactions: Removal of the Boc group using trifluoroacetic acid (TFA) and the Fmoc group using piperidine.
Coupling Reactions: Formation of peptide bonds using coupling reagents like HBTU or DIC (N,N’-diisopropylcarbodiimide).
Common Reagents and Conditions
Deprotection: TFA for Boc removal and piperidine for Fmoc removal.
Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM).
Major Products
Deprotected Lysine Derivatives: After deprotection, the lysine derivative can be further reacted to form peptides or other compounds.
類似化合物との比較
Similar Compounds
Fmoc-Lys(Boc)-OH: Another lysine derivative with similar protective groups but without the methyl ester.
Boc-Lys(Boc)-OH: A lysine derivative with dual Boc protection.
Fmoc-Lys(Fmoc)-OH: A lysine derivative with dual Fmoc protection.
Uniqueness
Boc-Lys(Fmoc)-OMe is unique due to its combination of Boc and Fmoc protective groups along with the methyl ester, which provides additional versatility in peptide synthesis. This combination allows for selective deprotection and functionalization, making it a valuable tool in complex peptide synthesis.
特性
IUPAC Name |
methyl (2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O6/c1-27(2,3)35-26(32)29-23(24(30)33-4)15-9-10-16-28-25(31)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,9-10,15-17H2,1-4H3,(H,28,31)(H,29,32)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSZDVABASFMMF-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718456 | |
| Record name | Methyl N~2~-(tert-butoxycarbonyl)-N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133628-28-1 | |
| Record name | Methyl N~2~-(tert-butoxycarbonyl)-N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


